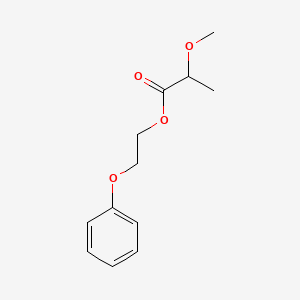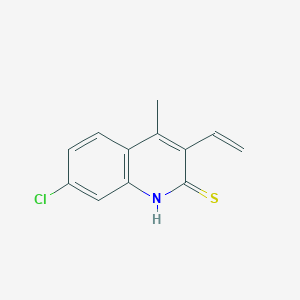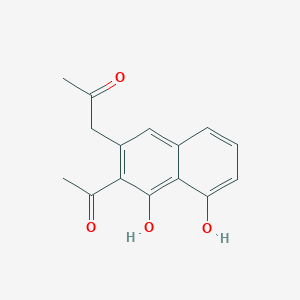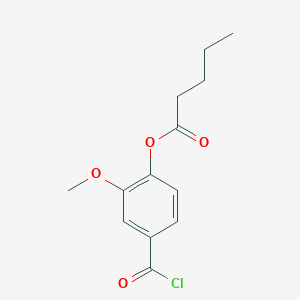
(3-Methylbutoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentyloxy-acetyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. The compound is characterized by the presence of an isopentyloxy group attached to an acetyl chloride moiety. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Isopentyloxy-acetyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of isopentyloxy-acetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-purity isopentyloxy-acetyl chloride.
化学反应分析
Types of Reactions
Isopentyloxy-acetyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Amines: React with isopentyloxy-acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Isopentyloxy-acetic acid: Formed from hydrolysis.
科学研究应用
Isopentyloxy-acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules, particularly those requiring acylation reactions.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of isopentyloxy-acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product .
相似化合物的比较
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopentyloxy group.
Isobutyryl Chloride: Another acyl chloride with a different alkyl group, leading to variations in reactivity and applications.
Benzoyl Chloride: An aromatic acyl chloride with distinct chemical properties due to the presence of a benzene ring.
Uniqueness
Isopentyloxy-acetyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
56680-74-1 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC 名称 |
2-(3-methylbutoxy)acetyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3 |
InChI 键 |
CFHVIUYXOPTISK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)


![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)



![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
